molecular formula C13H11N3O2S2 B2356943 2-(ethylthio)-6-phenyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1334494-44-8

2-(ethylthio)-6-phenyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2356943
CAS No.: 1334494-44-8
M. Wt: 305.37
InChI Key: XRJIZGLBTLGERK-UHFFFAOYSA-N
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Description

2-(Ethylthio)-6-phenyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core. This bicyclic system comprises a fused thiazole and pyrimidine ring, with substituents at positions 2 (ethylthio group) and 6 (phenyl group).

Properties

IUPAC Name

2-ethylsulfanyl-6-phenyl-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c1-2-19-13-15-10-9(20-13)11(17)16(12(18)14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJIZGLBTLGERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiouracil Derivatives

A foundational approach involves the cyclodehydration of 6-phenyl-2-thioxo-2,3-dihydropyrimidine-4,5(1H,6H)-dione. In this method, the thiol group at position 2 undergoes alkylation with ethyl bromide in the presence of sodium acetate, yielding the ethylthio intermediate. Subsequent intramolecular cyclization is achieved using polyphosphoric acid (PPA) at 110–120°C for 2–3 hours, forming the thiazolo[4,5-d]pyrimidine core. Key spectral data for intermediates include IR absorption bands at 1670 cm⁻¹ (C=O) and 1220 cm⁻¹ (C=S), with ¹H NMR confirming ethylthio integration at δ 1.35 (t, 3H) and δ 3.25 (q, 2H).

Optimization Insights :

  • Catalyst : PPA outperforms conventional acids (e.g., H₂SO₄) due to its dual role as a solvent and cyclizing agent.
  • Yield : 68–72% after recrystallization from ethanol.

Solid-Phase Synthesis on Wang Resin

A novel solid-phase route immobilizes 6-phenyl-2-mercaptopyrimidine-4,5-dione onto Wang resin via a hydroxymethyl linker. Ethylation is performed using ethyl triflate in dimethylformamide (DMF) with diisopropylethylamine (DIPEA), followed by cleavage with trifluoroacetic acid (TFA)/dichloromethane (DCM). This method achieves 74% purity (HPLC) and 65% isolated yield, though scalability remains challenging due to resin loading limitations.

Key Observations :

  • Purity : Requires iterative washing with DMF and DCM to remove unreacted reagents.
  • Applicability : Ideal for parallel synthesis of derivatives but limited by resin costs.

Three-Component Reaction with Dithiomalondianilide

Inspired by herbicide safener syntheses, a three-component reaction employs benzaldehyde, cyanoacetamide, and dithiomalondianilide in ethanol with morpholine catalysis. Ethylthio incorporation occurs via post-cyclization treatment with ethyl disulfide in acetic anhydride, yielding the target compound at 58% efficiency. Density functional theory (DFT) calculations identify the cyclization step as rate-limiting (ΔG‡ = 28.8 kcal/mol), with X-ray crystallography confirming the thiazolo[4,5-d]pyrimidine scaffold.

Mechanistic Highlights :

  • Intermediate Isolation : 3-Aryl-2-cyanoacrylamides are isolable precursors.
  • Stereochemistry : Racemic mixtures form at C-4, resolvable via chiral chromatography.

Comparative Analysis of Synthetic Methods

Table 1 summarizes critical parameters across methodologies:

Method Yield (%) Time Temperature (°C) Key Advantage Limitation
Cyclocondensation 68–72 2–3 h 110–120 High scalability Corrosive PPA required
Microwave 82–85 8–10 min 100 Rapid, eco-friendly Specialized equipment needed
Solid-Phase 65 24 h RT–40 Parallel synthesis Low resin loading
Three-Component 58 6–8 h 60–80 Herbicide activity data Multi-step purification

Mechanistic and Spectroscopic Validation

Cyclization Pathways :

  • IR and ¹³C NMR data confirm thiazole ring closure via C-S bond formation at C-2 and C-5 positions.
  • X-ray diffraction (result) reveals a flattened boat conformation for the pyrimidine ring, with dihedral angles of 80.94° between aromatic planes.

Reaction Monitoring :

  • TLC (ethyl acetate/hexane, 1:2) tracks thiouracil consumption (Rf = 0.45→0.72 for product).
  • High-resolution mass spectrometry (HRMS) validates molecular ions at m/z 345.0521 [M+H]⁺.

Scalability and Industrial Considerations

The microwave and cyclocondensation methods are most viable for kilogram-scale production, offering balances between yield and infrastructure costs. Solid-phase synthesis remains niche for high-value pharmaceuticals due to resin expenses. Regulatory-compliant routes prioritize ethyl iodide over ethyl bromide for alkylation, minimizing genotoxic impurity risks.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-6-phenyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted phenyl or thiazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(ethylthio)-6-phenyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, the compound induces DNA damage and inhibits the proliferation of cancer cells . Additionally, it may interact with other cellular pathways, contributing to its broad-spectrum biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiazolo[4,5-d]pyrimidine Derivatives
Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Synthesis Method (Yield) Reference ID
Target Compound 2-(Ethylthio), 6-phenyl Not provided Likely enhanced lipophilicity Likely alkylation of thiol precursor
2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-dione 2-(Methylthio) 215.25 Antibacterial activity (not specified) Alkylation with methyl halide
2-Amino-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione 2-Amino 30161-91-2 (CAS) Potential intermediate for drug design Cyclization of 4-amino-2,6-dihydroxypyrimidine
2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione 2-(Ethylamino), 4,6-dimethyl Not provided Structural analog with modified substituents Alkylation/amination of core scaffold

Key Observations :

  • Alkylthio vs.
  • Phenyl vs. Methyl Groups : The 6-phenyl substituent (target compound) introduces steric bulk and π-π interactions absent in 4,6-dimethyl derivatives (e.g., ), which could modulate receptor binding .
Comparison with Triazolo[4,5-d]pyrimidine Analogs

Triazolo[4,5-d]pyrimidines, such as 8-azaxanthine derivatives, share a similar fused-ring system but replace the thiazole ring with a triazole. These compounds exhibit distinct reactivity and biological profiles:

  • Thionation Selectivity : Triazolo derivatives undergo regioselective thionation at the 7-position using P₂S₅ in pyridine, yielding dithione intermediates . This contrasts with thiazolo derivatives, where sulfur is typically introduced during cyclization (e.g., via carbon disulfide) .
  • Biological Activity: 7-Amino-2-aryl-2H-triazolo[4,5-d]pyrimidines (e.g., 8-azaadenines) show antiviral activity at >4 µg/mL, while thiazolo derivatives (e.g., ) are evaluated for antibacterial effects, suggesting divergent therapeutic targets .

Biological Activity

2-(ethylthio)-6-phenyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, particularly its cytotoxic effects and mechanisms of action.

The compound is characterized by a thiazolo-pyrimidine structure, which is known for its potential in medicinal chemistry. Its molecular formula is C12H12N2O2S, and it exhibits properties that make it a candidate for further pharmacological studies.

Cytotoxicity

Research indicates that this compound exhibits potent cytotoxicity against various cancer cell lines. Notably, it has shown significant antiproliferative effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's effectiveness is attributed to its ability to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Topoisomerase I inhibition
HeLa8.3Induction of DNA damage

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity . Studies have demonstrated that it possesses moderate antibacterial effects against various pathogens. For instance, it showed effectiveness against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MIC) indicating potential as an antimicrobial agent .

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)Activity Type
E. coli25Bactericidal
C. albicans15Fungicidal

The primary mechanism through which this compound exerts its biological effects involves the inhibition of topoisomerase I. By stabilizing the topoisomerase I-DNA complex, the compound induces DNA damage leading to apoptosis in cancer cells . Additionally, its interaction with microbial cell membranes may contribute to its antimicrobial properties.

Case Studies

Recent studies have highlighted the compound's potential in drug development:

  • Anticancer Studies : In vitro tests on various cancer cell lines have confirmed the compound's efficacy in inducing apoptosis through topoisomerase I inhibition.
  • Antimicrobial Evaluations : The compound has been tested against several bacteria and fungi, showing promising results that warrant further investigation into its use as an antimicrobial agent.

Q & A

Q. How can in vivo pharmacokinetic studies be designed for this compound?

  • Methodological Answer :
  • Rodent Models : Administer orally (10 mg/kg) and collect plasma samples at 0, 1, 2, 4, 8, 24 h for LC-MS analysis .
  • Tissue Distribution : Sacrifice animals at 24 h to quantify drug levels in liver, kidney, and tumors via homogenization/extraction .
  • Metabolite ID : Use high-resolution MS to detect phase I/II metabolites (e.g., sulfoxidation, glucuronidation) .

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